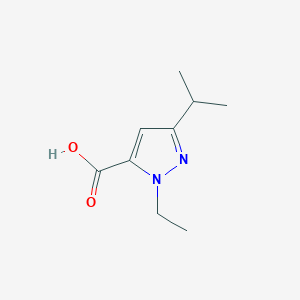

1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid

Beschreibung

1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid (CAS: 956397-13-0) is a pyrazole derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . It features a carboxylic acid group at the 5-position of the pyrazole ring, with ethyl and isopropyl substituents at the 1- and 3-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its safety profile includes hazard statement H302 (harmful if swallowed), necessitating careful handling .

Eigenschaften

IUPAC Name |

2-ethyl-5-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-11-8(9(12)13)5-7(10-11)6(2)3/h5-6H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYCNMJKQFUIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424380 | |

| Record name | 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956397-13-0 | |

| Record name | 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategies for 1,3-Dialkyl-Pyrazole-5-Carboxylic Acids

Two principal synthetic approaches dominate the preparation of 1,3-dialkyl-pyrazole-5-carboxylic acid derivatives:

- A. Cyclization of 2,4-Dicarbonyl Compounds with N-Alkylhydrazines

- B. Alkylation of Pyrazole-5-Carboxylic Esters

Both methods aim to build the pyrazole ring with the desired alkyl substituents at N-1 and N-3 positions while introducing or preserving the carboxylic acid (or ester) functionality at C-5.

Preparation via Enolate Cyclization with N-Alkylhydrazinium Salts

This method involves the reaction of the enolate of a 2,4-dicarbonyl ester with N-alkylhydrazinium salts to form 1,3-dialkyl-pyrazole-5-carboxylic esters, which can be hydrolyzed to the corresponding acids.

- The enolate is typically generated from 2,4-diketocarboxylic esters such as ethyl 2,4-dioxobutanoate derivatives.

- N-alkylhydrazinium salts provide the alkyl groups at the N-1 and N-3 positions.

- The reaction proceeds under controlled conditions to favor regioselective ring closure.

- Subsequent hydrolysis or ester cleavage yields the free carboxylic acid.

- High regioselectivity for 1,3-dialkyl substitution.

- Avoids formation of isomeric mixtures common in direct alkylation.

- Scalable and suited for various alkyl substituents including ethyl and isopropyl groups.

Representative Reaction Scheme:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Enolate formation from 2,4-diketocarboxylic ester + base (e.g., sodium hydride) | Formation of stabilized enolate intermediate |

| 2 | Addition of N-ethylisopropylhydrazinium salt | Cyclization to 1-ethyl-3-isopropyl-pyrazole-5-carboxylic ester |

| 3 | Hydrolysis (acidic or basic) | Conversion to 1-ethyl-3-isopropyl-pyrazole-5-carboxylic acid |

This method is described in detail in patent literature (US6297386B1 and DE19701277A1), emphasizing the use of N-alkylhydrazinium salts and enolate intermediates for efficient synthesis of 1,3-dialkyl-pyrazole-5-carboxylic esters and acids.

Alkylation of Pyrazole-5-Carboxylic Esters

An alternative approach is the direct alkylation of pyrazole-5-carboxylic esters at the nitrogen atoms using alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates.

- Starting from pyrazole-3-carboxylic esters, alkylation at N-1 and N-3 positions can be achieved.

- Alkylating agents such as ethyl iodide or isopropyl bromide are used.

- This method often leads to mixtures of isomeric N-alkylated pyrazoles, necessitating chromatographic separation.

- The method is less regioselective and can be cumbersome for dialkyl substitution.

- Formation of isomeric mixtures complicates purification.

- Lower overall selectivity compared to the enolate cyclization method.

- Requires careful control of reaction conditions and stoichiometry.

This approach is described in patent and literature sources but is generally less favored for preparing 1-ethyl-3-isopropyl derivatives due to selectivity issues.

Regioselective Pyrazole Formation Using Trichloromethyl Enones

A modern methodology involves the use of trichloromethyl enones as starting materials for regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles.

- Trichloromethyl enones react with hydrazines to form pyrazole rings.

- The nature of the hydrazine (free vs. arylhydrazine hydrochloride) controls regioselectivity.

- This method allows one-pot, three-component synthesis with moderate to excellent yields (37–97%).

- Structural confirmation by NMR and single-crystal X-ray diffraction ensures product identity.

While this method is more general and has been applied to various substituents, it can be adapted for alkyl substituents such as ethyl and isopropyl on the pyrazole nitrogen.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|---|

| Enolate cyclization with N-alkylhydrazinium salts | 2,4-diketocarboxylic esters + N-alkylhydrazinium salts | Base for enolate formation; controlled temperature; hydrolysis step | High regioselectivity; scalable; clean product | Requires preparation of hydrazinium salts | 70–85% (reported) |

| Direct alkylation of pyrazole esters | Pyrazole-3-carboxylic esters + alkyl halides | Alkyl halides, dialkyl sulfates; alkyl tosylates; chromatographic purification | Straightforward reagents | Isomeric mixtures; purification challenges | Variable; often lower |

| Trichloromethyl enone route | Trichloromethyl enones + hydrazines | One-pot, three-component; regioselective conditions | Regioselective; good yields; versatile | Requires specific starting materials | 37–97% (depending on substrate) |

Research Findings and Notes

- The enolate cyclization method is well-documented in patents (US6297386B1, DE19701277A1) and provides a robust route to 1,3-dialkyl-pyrazole-5-carboxylic esters and acids with high regioselectivity and yields around 70–85%.

- Alkylation methods, while simpler in concept, often produce mixtures of N-alkylated isomers, complicating isolation of the desired 1-ethyl-3-isopropyl derivative.

- The trichloromethyl enone approach offers a modern, regioselective alternative that can be adapted for various alkyl substituents, supported by detailed NMR and crystallographic analysis to confirm regioisomer formation.

- Acidification and purification steps are critical in all methods to achieve high purity of the final acid product.

- Use of weak bases (e.g., sodium bicarbonate) during ring closure can improve regioselectivity and reduce by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid has shown promise in the pharmaceutical industry, particularly in drug development targeting various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing antibiotics. Its mechanism may involve disrupting bacterial cell structures or inhibiting essential metabolic enzymes.

Anti-inflammatory Effects

The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Case Study: Drug Formulation

In a study focusing on lead optimization for antitrypanosomal drugs, derivatives of pyrazolopyrimidinones were modified to enhance efficacy against Trypanosoma brucei. The modifications included structural alterations similar to those found in this compound, resulting in improved pharmacokinetic profiles and reduced toxicity .

Agrochemical Applications

The compound is also being explored for its potential as an agrochemical. Its structural characteristics may allow it to function as a herbicide or pesticide.

Herbicidal Activity

Studies have indicated that pyrazole derivatives can act as herbicides by inhibiting specific plant enzymes involved in growth regulation. The unique substitution pattern of this compound may enhance its selectivity and effectiveness against target weeds.

Material Science Applications

In material science, this compound is being investigated for its role in synthesizing novel materials with unique properties.

Polymer Chemistry

As a building block for more complex heterocyclic compounds, this compound can be utilized in the development of new polymers. Its reactivity allows it to participate in various chemical transformations, potentially leading to materials with enhanced mechanical and thermal properties .

Wirkmechanismus

The mechanism of action of 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

Substituent variations at the 1-, 3-, and 5-positions of the pyrazole ring significantly influence physicochemical properties. Key analogs are compared below:

Key Observations :

- Electronic Effects : Trifluoromethyl (CF₃) groups enhance electronegativity and metabolic stability, making analogs like 1-methyl-3-CF₃-pyrazole-5-carboxylic acid valuable in medicinal chemistry .

- Functional Groups : Ester derivatives (e.g., ethyl carboxylates) exhibit higher lipophilicity, improving membrane permeability compared to carboxylic acids .

Hydrogen Bonding and Crystallography

The carboxylic acid group enables strong hydrogen bonding, influencing crystal packing and solubility. Analogs with smaller substituents (e.g., methyl) form more compact crystals, while bulkier groups (e.g., isopropyl) may disrupt regular packing patterns .

Biologische Aktivität

1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an ethyl group at the 1-position and an isopropyl group at the 3-position of the pyrazole ring. Its molecular formula is C_10H_14N_2O_2, with a molecular weight of 182.22 g/mol. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, potentially through inhibition of bacterial enzymes.

- Anti-inflammatory Properties : It interacts with inflammatory pathways, leading to reduced inflammation.

- Anticancer Effects : Research indicates potential antiproliferative activity against several cancer cell lines.

- Analgesic and Anticonvulsant Effects : The compound may provide pain relief and reduce seizure activity.

- Antioxidant Activity : It exhibits properties that help combat oxidative stress.

- Herbicidal Properties : Utilized in agricultural applications for pest control.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Anti-inflammatory | Reduces inflammation through pathway interaction |

| Anticancer | Inhibits proliferation in cancer cell lines |

| Analgesic | Provides pain relief |

| Anticonvulsant | Reduces seizure frequency |

| Antioxidant | Protects against oxidative damage |

| Herbicidal | Used in agrochemical applications |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and inflammatory responses, leading to its antibacterial and anti-inflammatory effects.

- Cell Cycle Regulation : The compound has been observed to affect pathways related to cell cycle regulation, contributing to its anticancer properties.

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers tested its effects on various human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines. The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics.

Table 2: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Cell cycle arrest |

| HCT116 | 20 | Apoptosis induction |

| A375 | 25 | Inhibition of proliferation |

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Lead Optimization : Research focused on optimizing derivatives for enhanced potency and selectivity against specific targets in infectious diseases, such as Trypanosoma brucei .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profile revealed favorable absorption and metabolic stability, making it a candidate for further development .

- Structural Modifications : Studies indicate that modifications to the pyrazole ring can enhance solubility and bioactivity, suggesting avenues for developing more effective derivatives .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., THF for sterically hindered substrates) and catalyst loading (0.5–2 mol%) to improve yields.

Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Basic Research Focus

Key techniques include:

Q. Advanced Research Focus

- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the 4-position using N-chlorosuccinimide (NCS) in CHCl₃ at 0°C .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to diversify the 3-position. Use Pd(OAc)₂ and K₂CO₃ in DMF/H₂O (90°C, 12 hours) .

- Carboxylic Acid Derivatives : Convert -COOH to amides via EDCI/HOBt coupling with amines (e.g., 24-hour reflux in THF) for bioactivity screening .

Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-311++G(d,p) basis sets are standard .

- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess stability .

Example : A DFT study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed intramolecular H-bonding stabilizing the planar structure .

How do structural modifications impact the compound’s biological activity, and what assays are used for evaluation?

Q. Advanced Research Focus

- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values). Derivatives with electron-withdrawing groups (e.g., NO₂) often show enhanced activity .

- Enzyme Inhibition : Screen for COX-2 inhibition using ELISA kits (IC₅₀ determination).

- Cytotoxicity : Use MTT assays on human cancer cell lines (e.g., HeLa) to assess selectivity .

SAR Insight : Bulky substituents (e.g., isopropyl) may improve metabolic stability but reduce solubility.

How can conflicting data on reaction yields or byproduct formation be resolved?

Q. Data Contradiction Analysis

Q. Mitigation Strategies :

- Purify via column chromatography (silica gel, EtOAc/hexane gradient).

- Adjust pH during workup (e.g., pH 3–4 for carboxylic acid precipitation) .

What are the stability profiles of this compound under various storage conditions, and how can degradation be minimized?

Q. Advanced Research Focus

- Thermal Stability : TGA analysis shows decomposition onset at ~200°C. Store at 2–8°C in amber vials to prevent light-induced radical reactions .

- Hydrolytic Stability : Susceptible to esterification in acidic conditions. Use anhydrous solvents during synthesis .

- Long-Term Storage : Lyophilize and store under argon with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

What strategies improve solubility for in vitro assays without compromising bioactivity?

Q. Advanced Research Focus

- Prodrug Approach : Convert -COOH to methyl esters (e.g., with CH₃I/K₂CO₃ in acetone), which hydrolyze in physiological conditions .

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt Formation : Prepare sodium salts via NaOH neutralization (pH 7–8) for improved pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.